1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea
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Overview
Description
1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrolidinone ring, an ethyl linker, and a phenylurea moiety, making it a versatile molecule for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea typically involves the reaction of 2-(2-oxopyrrolidin-1-yl)ethylamine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenylurea moiety, where nucleophiles such as amines or thiols can replace the urea group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-Oxopyrrolidin-1-yl)acetate: A structurally related compound with similar applications in research and industry.
Pyrrolidine derivatives: A class of compounds that share the pyrrolidinone ring structure and exhibit diverse biological activities.
Uniqueness
1-[2-(2-Oxopyrrolidin-1-yl)ethyl]-3-phenylurea is unique due to its combination of the pyrrolidinone ring and phenylurea moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications and the potential for novel therapeutic and industrial uses.
Properties
IUPAC Name |
1-[2-(2-oxopyrrolidin-1-yl)ethyl]-3-phenylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12-7-4-9-16(12)10-8-14-13(18)15-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRHWZOYGOUXNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCNC(=O)NC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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